![molecular formula C23H26F3N3O B2820659 N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 921894-66-8](/img/structure/B2820659.png)
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
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Description
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H26F3N3O and its molecular weight is 417.476. The purity is usually 95%.
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Scientific Research Applications
Histamine-3 Receptor Antagonism
A study highlighted the synthesis of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives, evaluating them as potent H(3) receptor antagonists. This research underscores the compound's relevance in exploring therapeutic targets for neurological and psychiatric disorders (Dahui Zhou et al., 2012).
Antibacterial and Anticancer Evaluation
Another investigation synthesized new 2-chloro-3-hetarylquinolines, assessing their antibacterial and anticancer effectiveness. This demonstrates the compound's application in developing novel treatments against specific bacterial infections and cancer cell lines (S. Bondock, Hanaa Gieman, 2015).
Anti-Fatigue Effects
Research on benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, explored their anti-fatigue effects in mice, offering insights into potential therapeutic applications for fatigue-related conditions (Xianglong Wu et al., 2014).
Neuroleptic Potential
Studies on conformationally restricted analogues of remoxipride aimed at evaluating their affinity to dopamine D-2 receptors, illustrating the compound's utility in developing antipsychotic medications (M. H. Norman et al., 1993).
Cannabinoid Receptor Interaction
Investigations into the molecular interaction of certain antagonist compounds with the CB1 cannabinoid receptor provided valuable data on receptor-ligand dynamics, which could inform the design of new therapeutic agents targeting cannabinoid receptors (J. Shim et al., 2002).
properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O/c1-28-12-9-17-13-16(7-8-20(17)28)21(29-10-2-3-11-29)15-27-22(30)18-5-4-6-19(14-18)23(24,25)26/h4-8,13-14,21H,2-3,9-12,15H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVILOVQMMAWQFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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